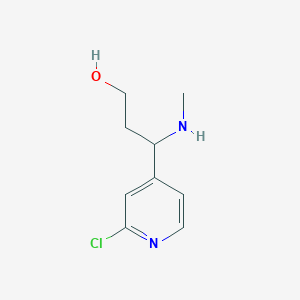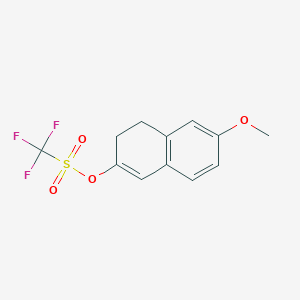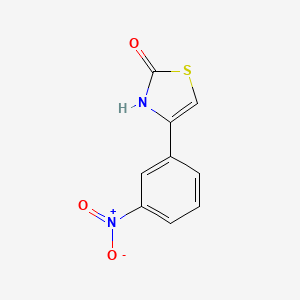
5-Chloro-3-ethyl-2-methoxybenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-ethyl-2-methoxybenzyl alcohol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the 5-position, an ethyl group at the 3-position, and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 5-chloro-2-methoxybenzyl alcohol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another approach involves the reduction of 5-chloro-3-ethyl-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction reaction is usually carried out in an inert atmosphere to prevent oxidation and can be performed in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic hydrogenation of the corresponding benzaldehyde derivative is a common industrial method, where the reaction is conducted in the presence of a metal catalyst like palladium on carbon under high pressure and temperature.
化学反応の分析
Types of Reactions
5-Chloro-3-ethyl-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-3-ethyl-2-methoxybenzaldehyde or 5-Chloro-3-ethyl-2-methoxybenzoic acid.
Reduction: 5-Chloro-3-ethyl-2-methoxybenzyl alkane.
Substitution: 5-Amino-3-ethyl-2-methoxybenzyl alcohol or 5-Thio-3-ethyl-2-methoxybenzyl alcohol.
科学的研究の応用
5-Chloro-3-ethyl-2-methoxybenzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of functional materials.
作用機序
The mechanism of action of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxybenzyl alcohol: Lacks the ethyl group at the 3-position.
3-Ethyl-2-methoxybenzyl alcohol: Lacks the chlorine atom at the 5-position.
5-Chloro-3-methyl-2-methoxybenzyl alcohol: Has a methyl group instead of an ethyl group at the 3-position.
Uniqueness
5-Chloro-3-ethyl-2-methoxybenzyl alcohol is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the chlorine atom and the ethyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds.
特性
CAS番号 |
56911-75-2 |
|---|---|
分子式 |
C10H13ClO2 |
分子量 |
200.66 g/mol |
IUPAC名 |
(5-chloro-3-ethyl-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-7-4-9(11)5-8(6-12)10(7)13-2/h4-5,12H,3,6H2,1-2H3 |
InChIキー |
CURKESUTRPIYLA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)Cl)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



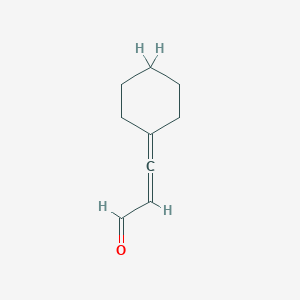
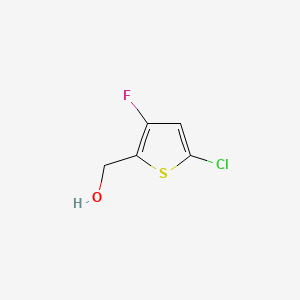
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

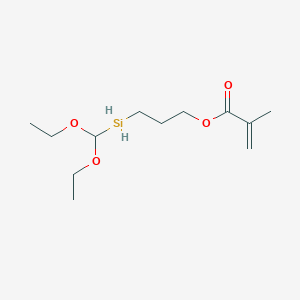
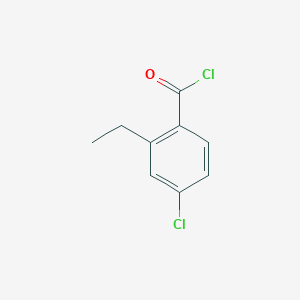
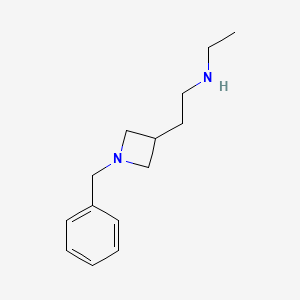
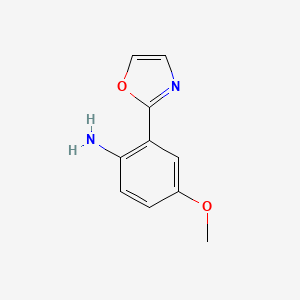
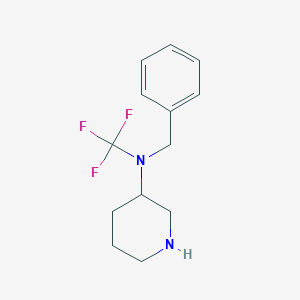
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
